2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide
Overview
Description
2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C10H11ClFNO It is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Mechanism of Action
Mode of Action
It is known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
More research is needed to fully understand the biochemical pathways this compound affects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide typically involves the reaction of 4-fluoro-3-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield. The use of automated systems can also help in maintaining consistent quality and reducing the risk of side reactions.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to modify existing ones. Reduction reactions can be used to remove the chloro group or to reduce the amide to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amides.
Oxidation Products: Products may include carboxylic acids or ketones.
Reduction Products: The primary amine or other reduced forms of the original compound.
Scientific Research Applications
2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Comparison with Similar Compounds
- 2-chloro-N-[(4-fluorophenyl)methyl]acetamide
- 2-chloro-N-[(3-methylphenyl)methyl]acetamide
- 2-chloro-N-[(4-methylphenyl)methyl]acetamide
Comparison: 2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The fluoro group can enhance the compound’s metabolic stability and binding affinity, while the methyl group can affect its lipophilicity and overall pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-4-8(2-3-9(7)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYFXHQYKKYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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